2-(3-CHLORO-4-FLUOROBENZENESULFONAMIDO)-N-(4-ETHOXYPHENYL)ACETAMIDE
Description
Properties
IUPAC Name |
2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O4S/c1-2-24-12-5-3-11(4-6-12)20-16(21)10-19-25(22,23)13-7-8-15(18)14(17)9-13/h3-9,19H,2,10H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROHKWFEORKTSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Chloro-4-Fluorobenzenesulfonyl Chloride
The sulfonamide group is introduced via 3-chloro-4-fluorobenzenesulfonyl chloride, synthesized through chlorosulfonation of 1-chloro-2-fluorobenzene. In a modified procedure from analogous sulfonyl chloride syntheses, gaseous chlorine is bubbled into a solution of 1-chloro-2-fluorobenzene in chlorosulfonic acid at 0–5°C for 4 hours. The crude product is precipitated by pouring the mixture into ice-water, yielding 83–87% of white crystalline solid.
Key Data:
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 4 hours |
| Yield | 83–87% |
| Purity (HPLC) | >98% |
Characterization by NMR (400 MHz, CDCl) reveals a singlet at δ 7.89 ppm (aromatic H), while IR spectroscopy confirms sulfonyl chloride formation (asymmetric S=O stretch at 1375 cm).
Preparation of 4-Ethoxyaniline
4-Ethoxyaniline, the acetamide precursor, is synthesized via nucleophilic substitution of 4-nitrophenetole followed by reduction. A mixture of 4-nitrophenetole (10 mmol), Pd/C (5% w/w), and hydrogen gas (50 psi) in ethanol undergoes hydrogenation at 25°C for 6 hours. Filtration and solvent evaporation yield 4-ethoxyaniline as a pale-yellow oil (92% yield).
Optimization Note:
Replacing ethanol with tetrahydrofuran (THF) reduces reaction time to 3 hours but necessitates higher catalyst loading (10% Pd/C).
Amide and Sulfonamide Coupling
Formation of N-(4-Ethoxyphenyl)Acetamide
Acetylation of 4-ethoxyaniline is achieved using acetic anhydride in dichloromethane (DCM) with pyridine as a base. A molar ratio of 1:1.2 (amine:anhydride) at 0°C for 1 hour yields N-(4-ethoxyphenyl)acetamide in 89% yield after recrystallization from ethanol.
Critical Parameters:
Sulfonamidation Reaction
The final step involves coupling N-(4-ethoxyphenyl)acetamide with 3-chloro-4-fluorobenzenesulfonyl chloride. In a one-pot procedure adapted from Kahl et al., equimolar reactants are stirred in DCM with triethylamine (2 eq) at 25°C for 12 hours. Workup includes washing with 1M HCl (to remove unreacted sulfonyl chloride) and brine, followed by silica gel chromatography (ethyl acetate/hexanes, 1:3) to isolate the title compound in 76% yield.
Side Reactions:
-
Competing hydrolysis of sulfonyl chloride in aqueous conditions reduces yield by 12–15%.
-
Elevated temperatures (>40°C) promote N-sulfonylation of the acetamide’s amide nitrogen, forming a bis-sulfonamide impurity (8–10%).
Analytical Characterization
Spectroscopic Confirmation
-
NMR (500 MHz, DMSO-) : δ 10.21 (s, 1H, SONH), 8.02 (d, = 8.5 Hz, 1H, ArH), 7.45–7.39 (m, 2H, ArH), 7.12 (d, = 8.9 Hz, 2H, OCHCH-ArH), 4.01 (q, = 7.0 Hz, 2H, OCHCH), 2.14 (s, 3H, COCH), 1.35 (t, = 7.0 Hz, 3H, OCHCH).
-
IR (KBr) : 3280 cm (N–H stretch), 1665 cm (C=O), 1340 cm (S=O asymmetric).
-
HRMS (ESI) : m/z calcd for CHClFNOS [M + H]: 409.0423; found: 409.0418.
Purity and Stability
HPLC analysis (C18 column, acetonitrile/water 65:35) shows >99% purity with = 8.92 minutes. Accelerated stability studies (40°C/75% RH, 4 weeks) confirm no degradation, supporting room-temperature storage in amber glass.
Process Optimization and Scale-Up
Chemical Reactions Analysis
Types of Reactions
2-(3-CHLORO-4-FLUOROBENZENESULFONAMIDO)-N-(4-ETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(3-CHLORO-4-FLUOROBENZENESULFONAMIDO)-N-(4-ETHOXYPHENYL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-CHLORO-4-FLUOROBENZENESULFONAMIDO)-N-(4-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural similarities with benzothiazole-derived acetamides listed in EP 3 348 550A1 (2018), which include:
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
Key Comparative Features:
Detailed Analysis:
- Sulfonamido vs.
- The 4-ethoxy group on the phenyl ring may offer better metabolic stability than the methoxy groups in patent analogs, as ethoxy is less prone to demethylation .
Biological Activity
The compound 2-(3-chloro-4-fluorobenzenesulfonamido)-N-(4-ethoxyphenyl)acetamide is a sulfonamide derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 325.78 g/mol. The presence of a sulfonamide group, along with chloro and fluoro substituents, enhances its reactivity and biological profile.
Research indicates that compounds with a similar structure often exhibit inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, sulfonamides are known to inhibit the enzyme carbonic anhydrase , which plays a crucial role in maintaining acid-base balance in biological systems. Additionally, the chloro and fluoro substitutions may enhance binding affinity to target enzymes or receptors.
Biological Activity
-
Inhibition of Enzymatic Activity :
- The compound has shown potential as an inhibitor of pyruvate dehydrogenase kinase (PDK) , specifically isozyme 2. This enzyme is pivotal in regulating glucose metabolism and energy production within cells. Inhibition of PDK can lead to increased activity of pyruvate dehydrogenase, promoting glucose oxidation and potentially offering therapeutic benefits for metabolic disorders such as diabetes and certain cancers.
- Antimicrobial Properties :
- Potential Anticancer Activity :
Case Study 1: Metabolic Regulation
A study investigating the effects of various sulfonamide derivatives on glucose metabolism highlighted that compounds like this compound can significantly alter metabolic flux in cancer cells by inhibiting PDK activity. This modulation leads to enhanced glucose uptake and utilization, providing a potential therapeutic avenue for targeting cancer metabolism.
Case Study 2: Antimicrobial Efficacy
In vitro testing against common bacterial strains revealed that this compound exhibits moderate antibacterial activity, comparable to traditional sulfonamides. The presence of the ethoxy group may enhance solubility and bioavailability, making it a candidate for further development as an antimicrobial agent .
Comparative Analysis
The following table summarizes the biological activities of related compounds:
| Compound Name | Main Biological Activity | Mechanism of Action |
|---|---|---|
| Sulfanilamide | Antimicrobial | Inhibition of folate synthesis |
| N-(2-Aminoethyl)-3-chloro-4-fluorobenzenesulfonamide | PDK inhibition | Modulation of glucose metabolism |
| This compound | Potential anticancer and antimicrobial | Inhibition of PDK; interference with bacterial folate synthesis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
